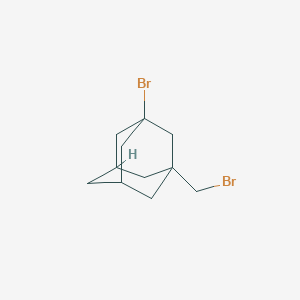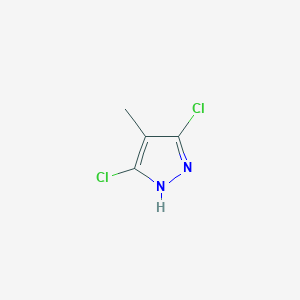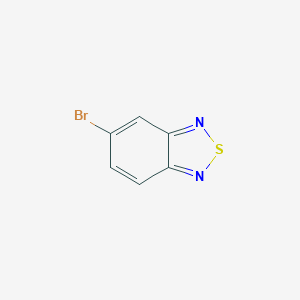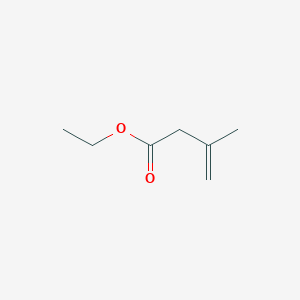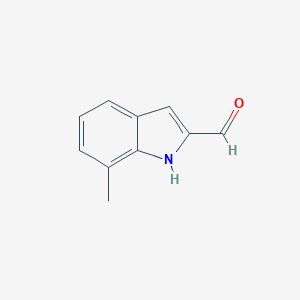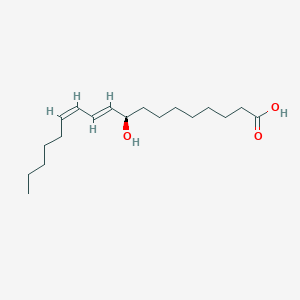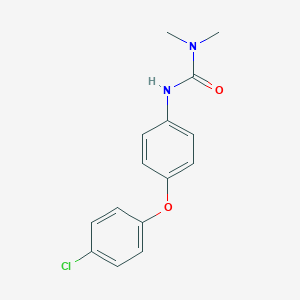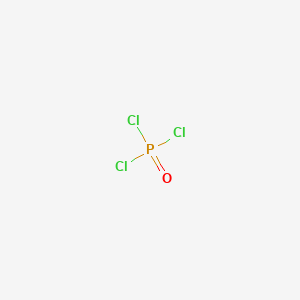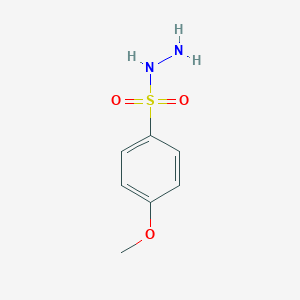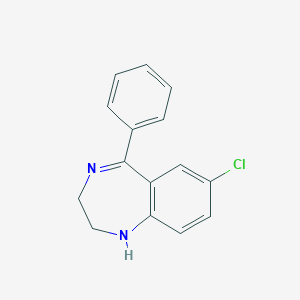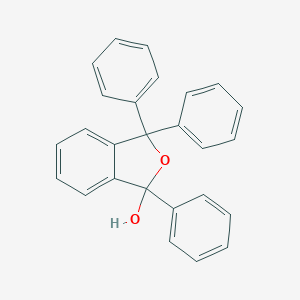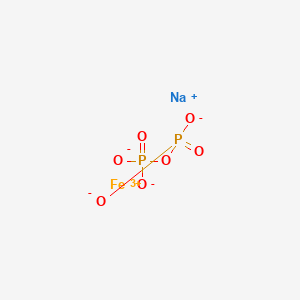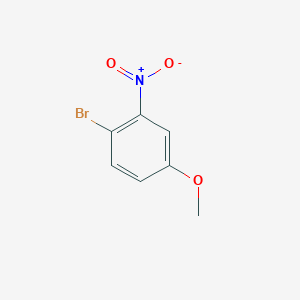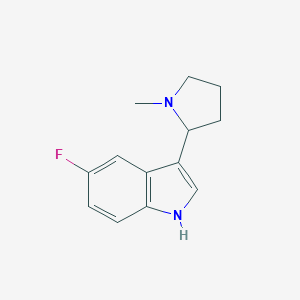
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is commonly used as a recreational drug. However, 5F-MDMB-PINACA also has potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 5F-MDMB-PINACA is similar to other synthetic cannabinoids, as it binds to CB1 and CB2 receptors in the brain. This binding results in the activation of downstream signaling pathways that can lead to changes in behavior and mood. However, 5F-MDMB-PINACA has been shown to have a higher affinity for these receptors than other synthetic cannabinoids, which may contribute to its potent psychoactive effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5F-MDMB-PINACA are not well understood, but studies have shown that it can cause a range of effects on the brain and body. These effects include altered perception, mood changes, and impaired cognitive function. In addition, 5F-MDMB-PINACA has been shown to have a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5F-MDMB-PINACA in lab experiments is its potent psychoactive effects, which can be useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potential for abuse and dependence may limit its usefulness as a research tool, as it can be difficult to control for these factors in animal studies.
Orientations Futures
There are several future directions for scientific research on 5F-MDMB-PINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on the brain and behavior, particularly in individuals who use these substances recreationally. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including 5F-MDMB-PINACA, for conditions such as chronic pain and anxiety disorders.
Méthodes De Synthèse
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoro-3-indolecarboxaldehyde with 1-methylpyrrolidin-2-amine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 5F-MDMB-PINACA. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.
Applications De Recherche Scientifique
5F-MDMB-PINACA has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5F-MDMB-PINACA has a high affinity for CB1 and CB2 receptors in the brain, which are responsible for regulating pain sensation, mood, and appetite. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and their downstream signaling pathways.
Propriétés
Numéro CAS |
1815-29-8 |
|---|---|
Nom du produit |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Formule moléculaire |
C13H15FN2 |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15FN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
Clé InChI |
OBIXHSPVWCWIOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
SMILES canonique |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
Synonymes |
5-Fluoro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



